4-[(3-Methoxybenzoyl)amino]butanoic acid
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Overview
Description
4-[(3-Methoxybenzoyl)amino]butanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a methoxybenzoyl group attached to an amino butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxybenzoyl)amino]butanoic acid typically involves the reaction of 3-methoxybenzoic acid with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 3-methoxybenzoic acid and the amino group of butanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxybenzoyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid derivatives, while reduction of the carbonyl group can produce corresponding alcohols .
Scientific Research Applications
4-[(3-Methoxybenzoyl)amino]butanoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-Methoxybenzoyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The amino butanoic acid backbone may also play a role in modulating the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxybenzoyl)amino]butanoic acid
- 3-Aminobutanoic acid
- 4-(Nitroso(vinyl)amino)butanoic acid
Uniqueness
4-[(3-Methoxybenzoyl)amino]butanoic acid is unique due to the specific positioning of the methoxy group on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-[(3-methoxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-17-10-5-2-4-9(8-10)12(16)13-7-3-6-11(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
OSIFKIWUFFLRNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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